molecular formula C14H7F3N4O4S B2391299 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 477708-91-1

1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2391299
CAS No.: 477708-91-1
M. Wt: 384.29
InChI Key: IGDMGZSQPCSPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound notable for its unique chemical structure. This compound integrates a nitrophenyl group, a thiazole ring, and a trifluoromethyl pyrazole moiety, positioning it as a point of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. Common starting materials include 3-nitrobenzaldehyde and thioamide, which undergo cyclization to form the thiazole ring. Subsequent reactions introduce the trifluoromethyl group and complete the pyrazole ring, culminating in the carboxylic acid functionality. Each step often requires precise control of reaction conditions—like temperature, pH, and the use of catalysts—to ensure high yield and purity.

Industrial Production Methods: : On an industrial scale, the production might involve continuous flow chemistry techniques to enhance efficiency and scalability. Optimizations in solvent use, reaction time, and purification methods are critical to achieve a cost-effective process.

Types of Reactions

  • Oxidation: : The nitrophenyl group can undergo oxidation, potentially forming nitro derivatives.

  • Reduction: : Reduction of the nitro group to an amine is a common transformation.

  • Substitution: : Electrophilic aromatic substitution reactions may occur, particularly on the phenyl and thiazole rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Commonly employs hydrogenation with catalysts like palladium on carbon or chemical reducing agents like iron and hydrochloric acid.

  • Substitution: : Utilizes reagents such as halogens for halogenation or nitrating agents for nitration.

Major Products

  • From Oxidation: : Nitro derivatives or carboxylic acids.

  • From Reduction: : Corresponding amine derivatives.

  • From Substitution: : Halogenated or nitrated products depending on the substituents introduced.

Scientific Research Applications

Chemistry: : The compound serves as a precursor or intermediate in the synthesis of more complex molecules, leveraging its functional groups for diverse chemical transformations.

Biology and Medicine: : Its unique structural features allow for potential applications in drug design, acting on specific biological targets. Its trifluoromethyl group, known for enhancing lipophilicity and metabolic stability, is particularly valuable.

Industry: : The compound's properties can be harnessed in the development of agrochemicals, dyes, and materials science, contributing to advances in these sectors.

Mechanism of Action

The compound’s effects are predominantly governed by its interactions at the molecular level, specifically targeting pathways where its functional groups can participate in binding or catalysis. The nitrophenyl and trifluoromethyl groups facilitate interactions with enzymes and receptors, modulating their activity and leading to observable biological or chemical effects.

Comparison with Similar Compounds

Uniqueness: : 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands out due to the combination of the nitrophenyl, thiazole, and trifluoromethyl pyrazole moieties, a structural arrangement not commonly found in simpler analogs.

Similar Compounds: : Compounds like 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid (lacking the trifluoromethyl group) or 1-[4-(2,4-dinitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (with additional nitro groups) can be compared in terms of reactivity and application, with each variation offering distinct advantages based on their specific chemical properties.

Properties

IUPAC Name

1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N4O4S/c15-14(16,17)11-9(12(22)23)5-18-20(11)13-19-10(6-26-13)7-2-1-3-8(4-7)21(24)25/h1-6H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDMGZSQPCSPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.